molecular formula C19H23NO B021452 3-(1-phenethylpiperidin-3-yl)phenol CAS No. 19725-24-7

3-(1-phenethylpiperidin-3-yl)phenol

Cat. No.: B021452
CAS No.: 19725-24-7
M. Wt: 281.4 g/mol
InChI Key: HGPMWSZMWSQMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound features a phenol group substituted with a piperidine ring, which is further substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with ethylene in the presence of a Lewis acid catalyst.

    Formation of the Phenol Group: The phenol group can be introduced through hydroxylation of an aromatic ring, often using reagents like sodium hydroxide or potassium hydroxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3-(2-phenylethyl)-: Similar structure but lacks the piperidine ring.

    Phenol, 4-(1-(2-phenylethyl)-3-piperidinyl)-: Similar structure but with different substitution pattern on the phenol ring.

Uniqueness

Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is unique due to the presence of both the piperidine ring and the phenylethyl group, which impart distinct chemical and biological properties

Properties

CAS No.

19725-24-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

3-[1-(2-phenylethyl)piperidin-3-yl]phenol

InChI

InChI=1S/C19H23NO/c21-19-10-4-8-17(14-19)18-9-5-12-20(15-18)13-11-16-6-2-1-3-7-16/h1-4,6-8,10,14,18,21H,5,9,11-13,15H2

InChI Key

HGPMWSZMWSQMKY-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O

Synonyms

3-(3-hydroxyphenyl)-N-(2-phenethyl)piperidine
3-phenethyl-PP

Origin of Product

United States

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